molecular formula C22H29N3O3 B7036439 N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide

N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7036439
M. Wt: 383.5 g/mol
InChI Key: BOGUPKWBKRVVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[33]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a spiro[33]heptane core, an oxadiazole ring, and a methoxyphenyl group

Properties

IUPAC Name

N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-25(5-2)19(26)13-18-23-20(28-24-18)22(14-21(15-22)11-6-12-21)16-7-9-17(27-3)10-8-16/h7-10H,4-6,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGUPKWBKRVVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=NOC(=N1)C2(CC3(C2)CCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spiro[3.3]heptane structure.

    Introduction of the oxadiazole ring: This is achieved through the reaction of the spirocyclic intermediate with reagents that facilitate the formation of the 1,2,4-oxadiazole ring.

    Attachment of the methoxyphenyl group:

    Final acetamide formation: The last step involves the acylation of the intermediate to form the final this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a model compound for studying spirocyclic and oxadiazole chemistry.

    Biology: The compound’s unique structure may make it a candidate for studying biological interactions, such as binding to proteins or enzymes.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The spirocyclic structure and oxadiazole ring could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: This compound shares the N,N-diethylacetamide moiety but differs in the presence of a thiazolidine ring instead of the spirocyclic and oxadiazole structures.

    N,N-diethyl-2-{4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy}ethanamine: This compound features a similar methoxyphenyl group but has a different core structure and functional groups.

Uniqueness

The uniqueness of N,N-diethyl-2-[5-[2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl]-1,2,4-oxadiazol-3-yl]acetamide lies in its spirocyclic structure combined with the oxadiazole ring, which imparts distinct chemical and potentially biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and application development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.